N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, this compound appears to contain a cyanomethyl group (N≡CCH2–), a phenyl group (C6H5), a sulfanyl group (S), and an imidazole ring .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound. The synthesis would be designed based on the functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its structure and the functional groups present. For example, the cyanomethyl group might be reactive towards nucleophiles, while the imidazole ring might participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(cyanomethyl)-3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c13-6-7-14-11(17)10-8-15-12(18)16(10)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHQDWILVGJETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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